3-O-(β-galactopyranosyl)D-glucitol
Description
3-O-(β-Galactopyranosyl)D-glucitol is a glycosylated sugar alcohol in which a β-galactopyranose moiety is linked to the third hydroxyl group of D-glucitol (sorbitol). For instance, lactitol (4-O-β-D-galactopyranosyl-D-glucitol) is a well-characterized sweetener with a similar backbone . The position of galactosylation (3-O vs. 4-O) likely influences solubility, enzymatic hydrolysis, and biological activity, as seen in other glycosides .
Properties
Molecular Formula |
C₁₂H₂₄O₁₁ |
|---|---|
Molecular Weight |
344.31 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Lactitol (4-O-β-D-Galactopyranosyl-D-Glucitol)
Lactitol, a positional isomer of 3-O-(β-galactopyranosyl)D-glucitol, is a commercially significant sugar alcohol. Key differences include:
The 4-O linkage in lactitol enhances resistance to intestinal enzymes, contributing to its low caloric value and laxative effects. In contrast, the 3-O linkage may alter digestibility and microbial fermentation patterns, as seen in β-galactosyl xylitol derivatives .
β-Galactosyl Xylitol Derivatives
Studies on β-galactosyl xylitol (e.g., 3-O-β-D-galactopyranosyl-xylitol) reveal that glycosylation position impacts enzymatic hydrolysis. For example:
- Digestibility: 3-O-β-D-galactopyranosyl-xylitol is less digestible by human enzymes compared to its 1-O-linked counterpart, suggesting that 3-O-linked galactosides may act as prebiotics .
- Microbial Utilization : These compounds are preferentially metabolized by gut microbiota, producing short-chain fatty acids .
Flavonoid Glycosides with β-Galactopyranosyl Linkages
Flavonoid glycosides, such as kaempferol 3-O-β-D-glucopyranoside and quercetin-3-O-β-D-galactopyranoside, demonstrate that glycosylation enhances solubility and bioavailability. For example:
- Kaempferol 3-O-β-D-Glucopyranoside: Exhibits antioxidant activity due to the glucopyranosyl moiety stabilizing the aglycone .
- Quercetin-3-O-β-D-Galactopyranosyl-(2→1)-β-D-Apiopyranoside: The galactopyranosyl group in this compound from Cuscuta spp. enhances water solubility, critical for its pharmacological effects .
Structural and Functional Implications of Glycosylation
Positional Effects on Bioactivity
- 3-O vs. 4-O Linkages: The 3-O linkage in galactosyl-glucitol may confer unique hydrogen-bonding patterns, affecting interactions with enzymes or receptors. For example, α-L-arabinofuranosyl-(1→3)-β-D-galactopyranosyl derivatives in saponins show anti-tumor activity, highlighting the importance of branching and linkage positions .
- Solubility: Galactosylation at the 3-O position of D-glucitol likely increases hydrophilicity compared to non-glycosylated glucitol, similar to lactitol’s improved solubility over sorbitol .
Industrial and Pharmacological Potential
- Prebiotics: Analogous to β-galactosyl xylitols, this compound may serve as a prebiotic due to its resistance to mammalian enzymes .
- Drug Delivery: The compound’s glycosidic structure could be exploited for targeted delivery, as seen in oleanolic acid derivatives with galactopyranosyl-glucuronopyranosyl linkages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
